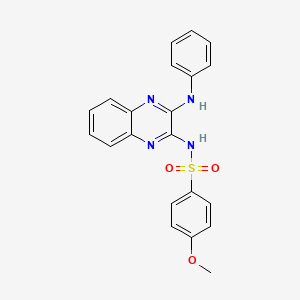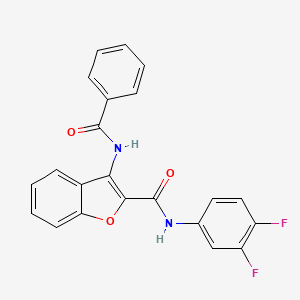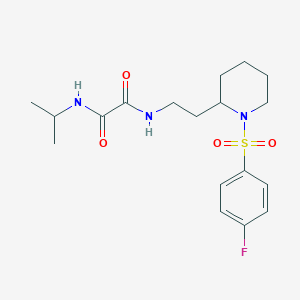
4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoxaline sulfonamides, such as 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide, can be achieved through a two-step process. The first step involves the chlorosulfonation of 2-(4-methoxyphenyl)quinoxaline using chlorosulfonic acid, which leads to 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride . The second step involves the reaction of quinoxaline sulfonyl chloride with different aromatic amines under solvent-free conditions .Molecular Structure Analysis
The molecular structure of 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide can be analyzed using 1H NMR spectroscopy . For instance, the hydrogens of the 4-methoxy phenyl ring appear as two doublets at 8.33 and 7.15 ppm with a coupling constant of 8.9 Hz .Chemical Reactions Analysis
Quinoxaline derivatives, including 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide, can undergo various chemical reactions. These include condensation of an aryl 1,2-diamine with α-diketones, Suzuki–Miyaura coupling reaction, 1,4-addition of 1,2-diamines to diazenyl butenes, oxidative coupling of epoxides with ene-1,2-diamines, and Ugi-based reactions .科学的研究の応用
Therapeutic Potential
Anticancer and Radioprotective Agents Novel quinolines and quinoxalines, related to 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide, have been synthesized and evaluated for their anticancer activity. Some compounds demonstrated promising cytotoxic activity against cancer cells, suggesting potential use as anticancer agents. Additionally, certain compounds exhibited radioprotective activity, offering protection against γ-irradiation in mice, indicating their potential in mitigating radiation-induced damage (Ghorab et al., 2008; Ghorab et al., 2007).
Antimicrobial Activity Sulfonamide derivatives, related to the chemical structure of interest, have shown significant antimicrobial activity. This includes novel quinoxaline sulfonamides synthesized through green chemistry approaches, showcasing antibacterial properties against Staphylococcus spp. and Escherichia coli. These findings indicate the potential of these compounds in developing new antimicrobial agents (Alavi et al., 2017).
Chemical Synthesis and Characterization
Green Synthesis Approaches A green synthesis method has been explored for quinoxalines by reacting o-phenylene diamine with 2-bromoacetophenones, followed by chlorosulfonation and reaction with aromatic amines to produce quinoxaline sulfonamides. This method emphasizes environmental friendliness and efficiency in synthesizing these compounds (Alavi et al., 2017).
Synthetic Advances in Benzodiazines Benzodiazines, including quinoxalines, represent a significant class of compounds with broad biological properties. The review on recent synthetic advances highlights the importance of these compounds in pharmaceutical and agrochemical fields, underscoring the ongoing research and development efforts to explore their full potential (Mathew et al., 2017).
特性
IUPAC Name |
N-(3-anilinoquinoxalin-2-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-28-16-11-13-17(14-12-16)29(26,27)25-21-20(22-15-7-3-2-4-8-15)23-18-9-5-6-10-19(18)24-21/h2-14H,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOWEWKSTUSOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2720766.png)
![4-(isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2720767.png)


![3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2720771.png)


![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2720778.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2720779.png)
![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2720781.png)

methanone oxime](/img/structure/B2720785.png)